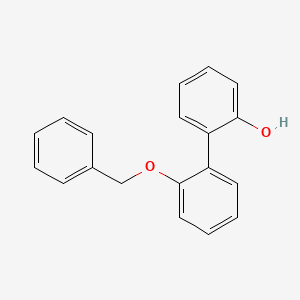

2-(2-Phenylmethoxyphenyl)phenol

Description

Properties

IUPAC Name |

2-(2-phenylmethoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O2/c20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21-14-15-8-2-1-3-9-15/h1-13,20H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPIASOEFBJOQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391291 | |

| Record name | 2-(2-phenylmethoxyphenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201405-69-8 | |

| Record name | 2-(2-phenylmethoxyphenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylmethoxyphenyl)phenol typically involves the reaction of 2,2’-dihydroxybiphenyl with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This includes controlling temperature, reaction time, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Phenylmethoxyphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are valuable intermediates in organic synthesis.

Reduction: Reduction reactions can convert quinones back to hydroquinones.

Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acid groups

Common Reagents and Conditions:

Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is often used as an oxidizing agent.

Reduction: Sodium borohydride (NaBH4) or tin(II) chloride (SnCl2) are common reducing agents.

Substitution: Reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used under controlled conditions to achieve desired substitutions

Major Products Formed:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound

Scientific Research Applications

2-(2-Phenylmethoxyphenyl)phenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

Industry: It is used in the production of plastics, adhesives, and coatings, where it imparts thermal stability and flame resistance .

Mechanism of Action

2-(2-Phenylmethoxyphenyl)phenol can be compared with other phenolic compounds such as:

- Catechol (1,2-Dihydroxybenzene)

- Resorcinol (1,3-Dihydroxybenzene)

- Hydroquinone (1,4-Dihydroxybenzene)

Uniqueness:

- Structural Features: The presence of the phenylmethoxy group distinguishes it from other phenolic compounds, imparting unique chemical properties.

- Applications: Its specific applications in industry and research highlight its versatility compared to other phenolic compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Biphenyl Phenols

Example: o-Phenylphenol (2-Phenylphenol, CAS 90-43-7)

- Properties :

- Molecular formula: C₁₂H₁₀O.

- Melting point: ~57–59°C (literature value).

- Applications: Widely used as a disinfectant and preservative.

- Hydrogen bonding capacity may differ due to the absence of a hydroxyl group adjacent to the methoxy bridge in o-phenylphenol.

Methoxy-Substituted Phenols

Example: (2-Methoxyphenyl)(phenyl)methanol (CAS 478189-91-2)

- Structure : Methoxy and hydroxyl groups on adjacent phenyl rings.

- Properties :

- Molecular formula: C₁₅H₁₆O₂.

- Functional groups: Methoxy, benzyl alcohol.

- Comparison: The hydroxyl group in 2-(2-Phenylmethoxyphenyl)phenol enhances acidity (pKa ~10) compared to the alcohol group in (2-methoxyphenyl)(phenyl)methanol (pKa ~15–16). Steric hindrance from the methoxy bridge may reduce reactivity in nucleophilic substitutions.

Example: 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol

- Structure: Ethoxy and imino substituents on a phenolic ring.

- Properties: Melting point: Not reported, but similar Schiff bases often exhibit high thermal stability.

Phenolic Derivatives with Amino/Imine Groups

Example: 2-((Dimethylamino)methyl)phenol (CAS 120-65-0)

- Structure: Dimethylaminomethyl substituent on phenol.

- Properties: Molecular formula: C₉H₁₃NO. Applications: Intermediate in organic synthesis.

- Comparison: The amino group enhances basicity (pKa ~8–9), contrasting with the acidic hydroxyl group in this compound. Hydrogen bonding in amino-substituted phenols facilitates crystal packing, as seen in related Schiff bases .

Nitro-Substituted Phenols

Example: 2-Nitrophenol (CAS 88-75-5)

- Structure: Nitro group at the 2-position of phenol.

- Properties: Molecular formula: C₆H₅NO₃. Melting point: 45°C; pKa ~7.2 (stronger acid than unsubstituted phenol).

- Comparison: Electron-withdrawing nitro groups increase acidity significantly compared to electron-donating methoxy groups. Nitro-substituted phenols are more reactive in electrophilic substitutions due to meta-directing effects.

Antioxidant Phenols

Example: 2,6-bis-(2-hydroxy-3-tert-butyl-5-methylbenzyl)-4-methylphenol

- Structure : Bulky tert-butyl and methyl substituents.

- Properties :

- High thermal stability and radical-scavenging capacity.

- Comparison: The absence of bulky substituents in this compound likely reduces its antioxidant efficacy compared to hindered phenols.

Data Tables

Table 1. Physical and Chemical Properties of Analogous Compounds

Table 2. Substituent Effects on Phenol Properties

Research Findings and Implications

- Hydrogen Bonding: Compounds like (E)-2-{[2-(2-Hydroxyethylamino)ethyl-imino]methyl}phenol exhibit intramolecular O–H⋯N hydrogen bonds, stabilizing specific conformations . The methoxy bridge in this compound may similarly influence crystal packing via O–H⋯O interactions.

- Synthetic Routes: Etherification reactions using potassium carbonate in polar aprotic solvents (e.g., DMF) are common for methoxy-linked phenols, as seen in the synthesis of pyrazole derivatives .

- Applications: While biphenyl phenols like o-phenylphenol are used in disinfectants, methoxy-substituted analogs may find niche roles in coordination chemistry or polymer science due to their electron-donating properties .

Biological Activity

2-(2-Phenylmethoxyphenyl)phenol, also known as a derivative of bisphenol, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound this compound features a biphenyl structure with a phenoxy group, which may contribute to its biological activity. Its molecular formula is , and it possesses hydroxyl groups that are crucial for its interaction with biological systems.

Biological Activity Overview

Research indicates that phenolic compounds, including this compound, exhibit various biological activities such as:

- Antioxidant Activity : Phenolic compounds are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Estrogenic Activity : Certain bisphenols can mimic estrogen and interact with estrogen receptors, influencing hormonal activity.

- Antimicrobial Properties : Some studies suggest that phenolic compounds possess antimicrobial effects against various pathogens.

Table 1: Biological Activities of this compound

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound may bind to estrogen receptors (ERα and ERβ), modulating gene expression related to cell proliferation and differentiation.

- Antioxidant Mechanism : It may enhance the activity of endogenous antioxidant enzymes or directly scavenge reactive oxygen species (ROS).

- Cell Signaling Modulation : By interacting with various signaling pathways, it can influence cellular responses such as apoptosis or inflammation.

Case Studies

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:

- Estrogenic Activity Study : A systematic analysis revealed that derivatives of bisphenols exhibited varying degrees of estrogenic activity in human breast cancer cell lines (MCF-7). The presence of hydroxyl groups was crucial for this activity, suggesting that this compound may share similar properties .

- Antioxidant Effects : Research on polyphenolic compounds demonstrated significant antioxidant effects, with implications for reducing oxidative stress in cellular models . The ability of such compounds to protect against oxidative damage is critical in the context of chronic diseases.

- Antimicrobial Evaluation : A comparative study on the antimicrobial properties of various phenolic compounds highlighted the effectiveness of certain derivatives against Gram-positive and Gram-negative bacteria . This suggests potential therapeutic applications in infection control.

Q & A

Q. What are the key structural features and spectroscopic characterization methods for 2-(2-Phenylmethoxyphenyl)phenol?

Methodological Answer: The compound features a biphenyl core with a methoxy group and a hydroxyl group at specific positions. Key characterization methods include:

- NMR Spectroscopy : 1H and 13C NMR can identify aromatic proton environments (e.g., coupling patterns for ortho/meta/para substituents) and methoxy group signals (δ ~3.8–4.0 ppm for OCH3). For example, the hydroxyl proton may appear as a broad singlet in DMSO-d6 .

- FT-IR : Stretching vibrations for -OH (3200–3600 cm⁻¹), aromatic C=C (1450–1600 cm⁻¹), and C-O (1200–1300 cm⁻¹) confirm functional groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides molecular ion peaks and fragmentation patterns to verify the molecular formula (e.g., C19H16O2).

Reference : Structural elucidation protocols from related biphenyl derivatives .

Q. What are the standard synthetic routes for this compound?

Methodological Answer: Synthesis typically involves Ullmann coupling or nucleophilic aromatic substitution :

- Ullmann Coupling : React 2-iodophenol with 2-phenylmethoxybenzene in the presence of a copper catalyst and base (e.g., K2CO3) at 120–150°C.

- Protection/Deprotection Strategy : Protect the hydroxyl group (e.g., as a silyl ether), perform coupling, then deprotect using TBAF or acidic conditions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity, critical for reproducibility .

Reference : Synthetic strategies for structurally analogous methoxy-substituted biphenyls .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer: Discrepancies may arise from variations in assay conditions or impurity profiles. Recommended approaches:

- Comparative Bioassays : Test the compound under standardized conditions (e.g., fixed concentration, solvent, cell lines) against positive/negative controls.

- Purity Validation : Use HPLC (>99% purity) and elemental analysis to rule out batch-to-batch variability.

- Mechanistic Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins (e.g., enzymes) .

Reference : Interaction studies for structurally similar phenolic compounds .

Q. How to design experiments assessing the environmental impact (PBT: Persistence, Bioaccumulation, Toxicity) of this compound?

Methodological Answer:

- Persistence : Conduct OECD 301 biodegradation tests (e.g., aqueous solution, 28 days, activated sludge) to measure half-life in soil/water.

- Bioaccumulation : Use log Kow (octanol-water partition coefficient) predictions via HPLC or shake-flask methods. Values >3.0 indicate potential bioaccumulation.

- Toxicity : Perform acute toxicity assays (e.g., Daphnia magna EC50, algal growth inhibition) and chronic studies (e.g., zebrafish embryo toxicity).

Note : Existing data gaps for analogous compounds highlight the need for tiered testing .

Reference : Ecological assessment frameworks from regulatory guidelines .

Q. What advanced techniques are suitable for studying the compound’s reactivity in catalytic systems?

Methodological Answer:

- DFT Calculations : Model reaction pathways (e.g., methoxy group cleavage) to predict intermediates and transition states.

- In Situ Spectroscopy : Use Raman or IR spectroscopy under controlled conditions (e.g., H2 atmosphere, high temperature) to monitor real-time transformations.

- Catalytic Screening : Test Pd/C, Ni, or enzyme-based systems for hydrogenolysis of the methoxy group. Track yields via GC-MS .

Reference : Mechanistic studies on methoxy-substituted aromatics .

Q. How to address inconsistencies in reported solubility and stability profiles?

Methodological Answer:

- Solubility : Use shake-flask method with UV-Vis quantification in solvents (e.g., DMSO, ethanol, PBS) at 25°C. Adjust pH to assess ionizable -OH group effects.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Identify degradation products (e.g., quinones from oxidation).

- Storage Recommendations : Store under inert gas (N2/Ar) at -20°C in amber vials to prevent photodegradation .

Reference : Stability protocols from safety data sheets .

Q. What strategies optimize enantiomeric purity in derivatives of this compound?

Methodological Answer:

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.

- Asymmetric Synthesis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to control stereochemistry.

- Circular Dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with simulated data .

Reference : Enantioselective synthesis methods for biphenyl systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.